molecular formula C16H13N5O2 B10992003 N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10992003
M. Wt: 307.31 g/mol
InChI Key: VSBIGVYUOPRGPF-UHFFFAOYSA-N
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Description

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel chemical entity designed for research purposes. This compound features a complex heterocyclic architecture, integrating an indazole core linked via a carboxamide group to a fused [1,2]oxazolopyridine ring system. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds targeting various therapeutic areas. Indazole-carboxamide derivatives have been identified as potent antiviral agents against coronaviruses like SARS-CoV-2 and as highly selective, subnanomolar inhibitors of enzymes such as monoamine oxidase B (MAO-B) . The synthetic approach for such structures may leverage robust methods like the Davis-Beirut reaction, a reliable pathway for constructing the 2H-indazole core under redox-neutral conditions . The specific substitution pattern and fused oxazolopyridine ring in this compound suggest potential for unique target engagement and physicochemical properties, making it a valuable tool for probing biological mechanisms, conducting hit-to-lead optimization campaigns, and exploring new chemical space in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N5O2/c1-8-7-11(13-9(2)21-23-16(13)17-8)15(22)18-14-10-5-3-4-6-12(10)19-20-14/h3-7H,1-2H3,(H2,18,19,20,22)

InChI Key

VSBIGVYUOPRGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis remains a cornerstone for oxazole formation. For the 3,6-dimethyloxazolo[5,4-b]pyridine subunit, a 2-acylaminoketone precursor undergoes cyclodehydration. Typical conditions involve:

  • Reagent: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Temperature: 80–120°C

  • Yield: 60–75%

A representative procedure involves treating 5-amino-4-methylpyridine-2-carboxylic acid with acetyl chloride to form the 2-acetamido intermediate, followed by POCl₃-mediated cyclization.

Van Leusen Oxazole Synthesis

The van Leusen reaction using TosMIC (tosylmethyl isocyanide) offers an alternative route. Reaction of 3,6-dimethylpyridine-4-carbaldehyde with TosMIC in methanol under basic conditions (K₂CO₃) produces the oxazole ring at ambient temperature, though yields are modest (50–65%).

Methyl Group Introduction Strategies

Direct Alkylation of Pyridine Intermediates

Methylation at the 3- and 6-positions can be achieved via nucleophilic substitution or transition metal-catalyzed C–H activation:

  • Nucleophilic methylation: Using methyl iodide (CH₃I) and cesium carbonate (Cs₂CO₃) in DMF at 20–30°C achieves >80% yield for analogous systems.

  • Palladium-catalyzed C–H methylation: Employing Pd(OAc)₂ with dimethylzinc (Zn(CH₃)₂) enables regioselective methylation, though requiring inert atmosphere conditions.

Pre-Methylated Starting Materials

Commercial availability of 3,6-dimethylpyridine derivatives simplifies synthesis but may limit flexibility in late-stage functionalization.

Amide Coupling with 2H-Indazol-3-Amine

Acid Chloride Method

Activation of the oxazolopyridine-4-carboxylic acid as its acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with 2H-indazol-3-amine in dichloromethane (DCM) with triethylamine (Et₃N) gives moderate yields (65–75%).

Coupling Reagent-Mediated Synthesis

Modern coupling agents enhance efficiency:

  • HATU/DIPEA: In DMF at 0°C to room temperature, achieving 85–90% yield.

  • EDCI/HOBt: With N-hydroxysuccinimide (HOSu) in THF, yielding 70–80%.

Integrated Synthetic Pathways

Linear Approach (Sequential Assembly)

  • Synthesize 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid via Robinson-Gabriel cyclization.

  • Convert to acid chloride using SOCl₂.

  • Couple with 2H-indazol-3-amine under Schlenk conditions.
    Overall Yield: 48–52%

Convergent Approach (Modular Coupling)

  • Prepare 2H-indazol-3-amine and oxazolopyridine acid separately.

  • Perform late-stage amide coupling using HATU.
    Overall Yield: 68–72%

Optimization and Scale-Up Considerations

Solvent Effects

  • DMF vs. THF: DMF improves solubility of polar intermediates but complicates purification. THF offers better phase separation in workup.

  • Temperature Control: Maintaining ≤30°C during methylation prevents N-overalkylation.

Impurity Profiles

Common byproducts include:

  • N-Methylated indazole derivatives (5–8% without temperature control).

  • Oxazole ring-opened intermediates (<3% when using anhydrous POCl₃).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, indazole-H), 7.94 (d, J = 6.0 Hz, 1H, pyridine-H), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).

  • HRMS (ESI+): m/z calculated for C₁₆H₁₄N₅O₂ [M+H]⁺: 316.1142, found 316.1139.

Chemical Reactions Analysis

Types of Reactions

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the indazole and oxazolo-pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.

Scientific Research Applications

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Core Modifications

  • Methyl Substituents: The 3,6-dimethyl substitution on the oxazolo[5,4-b]pyridine core (target compound) likely enhances lipophilicity compared to mono-methyl analogs (e.g., 3-methyl in ). This may improve membrane permeability but reduce aqueous solubility .
  • In contrast, the benzyl group in offers flexibility, which may broaden synthetic utility but reduce target specificity .

Research Findings and Data Gaps

Synthetic Feasibility : The target compound’s indazole linkage may require specialized coupling reagents (e.g., HATU or EDC/HOBt), as seen in benzimidazole derivatives .

Data Limitations: No direct solubility, melting point, or bioactivity data for the target compound are available in the provided evidence. Extrapolations are based on structural analogs.

Biological Activity

N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antitumor activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles. Its molecular formula is C18H17N5O2C_{18}H_{17}N_5O_2, with a molecular weight of 335.4 g/mol. The IUPAC name is this compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antitumor properties. For example, a visible light-promoted method for the direct carbamoylation of 2H-indazoles has shown promising results in enhancing antitumor activity against human B cell lymphoma cells. One derivative exhibited an IC50 value significantly lower than that of the FDA-approved drug 5-fluorouracil, indicating superior efficacy in certain cancer models .

The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways associated with tumor progression. Studies suggest that these compounds may interact with vascular endothelial growth factor receptors (VEGFR) and other targets involved in angiogenesis and tumor growth .

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the antitumor effects of various indazole derivatives in vitro. The results indicated that specific modifications to the indazole scaffold could enhance activity against different cancer cell lines. The compound this compound was among those tested and showed potential as a lead candidate for further development .
  • Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and its target proteins. This study provided insights into the structural requirements for effective binding and activity .

Data Summary

PropertyValue
Molecular FormulaC18H17N5O2
Molecular Weight335.4 g/mol
Antitumor IC50 (Example)< 36 µM (compared to 5-FU)
Key TargetsVEGFR, other oncogenic pathways

Q & A

Q. What are the common synthetic routes for N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors (e.g., indazole and oxazolopyridine derivatives) followed by cyclization. Key conditions include the use of palladium or copper catalysts and polar aprotic solvents like DMF or toluene. Temperature control (80–120°C) and stoichiometric ratios of reagents are critical for achieving yields above 60%. For example, cyclization steps often require anhydrous conditions to prevent hydrolysis of intermediates .

Q. What spectroscopic methods are essential for characterizing this compound's structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the indazole and oxazolopyridine moieties. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula. Elemental analysis ensures purity by matching experimental and theoretical carbon, hydrogen, and nitrogen content .

Q. What biological targets are hypothesized for this compound, and what in vitro assays are used?

Preliminary studies suggest interactions with kinase enzymes (e.g., Aurora kinases) and G-protein-coupled receptors. Common assays include enzyme inhibition assays (IC₅₀ determination via fluorescence-based methods) and receptor binding studies using radiolabeled ligands. Cell viability assays (e.g., MTT) assess anticancer potential .

Q. What key chemical reactions does this compound undergo, and how are they optimized?

The compound participates in nucleophilic substitution at the carboxamide group and oxidation of the methyl substituents. Optimizing these reactions requires pH control (e.g., buffered conditions for substitution) and catalysts like KMnO₄ for selective oxidation. Solvent choice (e.g., acetonitrile for polar reactions) minimizes side products .

Advanced Research Questions

Q. How can advanced techniques like ultrasound irradiation improve the synthesis of this compound?

Ultrasound-assisted synthesis reduces reaction time from hours to minutes (e.g., 4 hours vs. 24 hours) by enhancing reagent mixing and energy transfer. For instance, ytterbium triflate-catalyzed cyclization under ultrasound achieves >95% purity without post-reaction purification .

Q. How do structural modifications influence the compound's affinity for kinase targets?

Substituent effects are studied via Quantitative Structure-Activity Relationship (QSAR) models. Methyl groups at the 3- and 6-positions enhance steric complementarity with kinase ATP-binding pockets. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on key residues like Lysine-72 in Aurora B .

Q. What is the mechanism of cyclization in forming the oxazolo-pyridine core?

Cyclization proceeds via intramolecular nucleophilic attack of an oxazole oxygen on a pyridine carbon, facilitated by acid catalysis (e.g., HCl in ethanol). Density Functional Theory (DFT) calculations show a transition state with a 15–20 kcal/mol activation barrier, consistent with experimental kinetics .

Q. How should researchers design experiments to assess the compound's metabolic stability?

Use liver microsomal assays (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation. Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .

Q. How do researchers resolve discrepancies in spectral data during structural elucidation?

Conflicting NMR peaks (e.g., overlapping signals) are resolved via 2D techniques (COSY, HSQC) and comparison with synthesized analogs. High-resolution MS (HRMS) confirms molecular ions, while X-ray crystallography provides definitive proof of stereochemistry .

Q. How to address contradictions in biological activity data across different studies?

Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >98%). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published datasets identify confounding variables like cell line heterogeneity .

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